2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula CHClN. This compound is notable for its applications in various scientific fields, including organic chemistry, medicinal chemistry, and biological research. It serves as a reagent in organic synthesis and has potential therapeutic applications, particularly in the treatment of neurological disorders and other medical conditions.
The synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine typically involves the reaction of hexahydro-1H-pyrrolizine with ethylamine. The process is performed under controlled conditions to yield the desired product, which is then purified through recrystallization or chromatography techniques.
This compound falls under the category of heterocyclic amines, specifically pyrrolizine derivatives. Its structural characteristics contribute to its classification within organic compounds that exhibit diverse biological activities.
The synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine can be achieved through several methods, primarily focusing on the reaction between hexahydro-1H-pyrrolizine and ethylamine. The reaction typically occurs in a solvent such as ethanol or methanol, with careful temperature control to optimize yield and purity.
The molecular structure of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine features a pyrrolizine ring system, which is a bicyclic structure containing nitrogen atoms. This configuration contributes to its biological activity and interaction with various biological targets.
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine undergoes several types of chemical reactions:
The mechanism of action for 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine involves its interaction with biological targets at the molecular level. The compound may modulate neurotransmitter systems or influence signaling pathways due to its structural similarity to naturally occurring neurotransmitters.
Upon administration, the compound may bind to specific receptors or enzymes, altering their activity and leading to physiological effects that could be beneficial in treating neurological disorders or other medical conditions. Detailed studies are required to elucidate its precise mechanism at a cellular level .
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride has diverse applications across several scientific domains:
This compound's unique structural attributes and reactivity make it a valuable asset in both research settings and potential therapeutic applications.
The synthesis of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine (CAS 78449-78-2) relies on sophisticated multi-step sequences that construct the bicyclic pyrrolizine core before introducing the ethanamine side chain. One foundational approach utilizes 1,7-di-substituted-4-heptanone precursors subjected to Dieckmann-type cyclization under strong bases (e.g., sodium ethoxide) to form the pyrrolizine ketone intermediate. Subsequent reductive amination or oxime reduction introduces the bridgehead nitrogen. Alternative routes employ α,ω-dihaloalkanes reacting with amine-protected acetoacetate derivatives, facilitating N-alkylation and ring closure through intramolecular aldol condensation [1] [8].
A critical advancement involves the strategic use of 8-cyanohexahydropyrrolizine as a pivotal intermediate. This nitrile undergoes selective reduction (e.g., LiAlH₄ in dry tetrahydrofuran) to yield the primary amine functionality while preserving the bicyclic structure. This pathway demonstrates superior regiocontrol compared to direct alkylation methods, achieving overall yields exceeding 65% after optimization [1]. Key challenges remain in managing stereochemistry at the 7a-position and minimizing polyalkylation byproducts during amine installation.
Table 1: Comparative Multi-Step Synthesis Pathways
Starting Material | Key Intermediate | Critical Step | Reported Yield (%) |
---|---|---|---|
1,7-Dibromo-4-heptanone | 1-Oxooctahydropyrrolizine | Dieckmann Condensation | 45–52 |
Ethyl 3-(4-chlorobutyl)pyrazole-4-carboxylate | 1H-Pyrrolizine-7a-carboxylate | Cyclative Alkylation | 38 |
8-Cyanohexahydropyrrolizine | Target Amine | LiAlH₄ Reduction | 65–71 |
Catalysis is pivotal for constructing the fused bicyclic framework. Heterogeneous hydrogenation using platinum oxide (PtO₂) under pressurized H₂ (50–60 psi) efficiently saturates the 1,2,3,5,6,7-hexahydropyrrolizine precursor to the fully saturated hexahydro derivative. This step requires meticulous control (20–25°C) to prevent over-reduction or N-dealkylation [1]. For asymmetric synthesis, chiral palladium complexes (e.g., Pd-BINAP systems) catalyze intramolecular allylic amination of dihydropyrrolizines, enabling enantioselective access to (7aR)- or (7aS)-configured amines – essential for biological activity studies [5].
Recent innovations focus on one-pot cascades combining acid-catalyzed enolization and transition-metal-catalyzed cyclization. For example, γ-keto aldehydes treated with primary amines undergo Pd-catalyzed dehydrogenative coupling, forming the pyrrolizine core in a single vessel with reduced purification burden. These methods achieve 15–20% higher atom economy than classical stepwise approaches but require precise ligand selection to suppress imine polymerization [8].
The alkylation step installing the ethanamine side chain exhibits profound solvent dependence. Polar protic solvents (e.g., methanol, ethanol) facilitate the reaction of bromoacetonitrile with hexahydropyrrolizine at 60–65°C but promote competing hydrolysis. Switching to aprotic dipolar solvents like dimethylformamide (DMF) or acetonitrile enhances nucleophilicity, allowing lower temperatures (40–45°C) and reducing racemization at C7a. Notably, DMF enables >85% conversion in ≤4 hours versus 8+ hours in methanol [1] [3].
Temperature critically impacts selectivity during reductive amination. At 0–5°C, sodium cyanoborohydride reduction of the pyrrolizinyl ketone with ethylenediamine favors monoalkylation (90:10 mono vs. dialkylated product). Elevated temperatures (>30°C) shift this ratio unfavorably to 55:45 due to enhanced iminium ion formation [8]. Microwave-assisted reactions in acetonitrile further accelerate steps like nitrile reduction, cutting reaction times from 12 hours to 30 minutes while maintaining 90% yield [3].
Table 2: Solvent Effects on Key Alkylation Step
Solvent | Dielectric Constant | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Methanol | 32.7 | 65 | 12 | 68 |
DMF | 36.7 | 45 | 4 | 87 |
Acetonitrile | 37.5 | 50 | 6 | 78 |
Tetrahydrofuran | 7.6 | 60 | 24 | 42 |
Purification of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine presents challenges due to its polarity and basicity. Flash chromatography on basic alumina (activity II-III) with chloroform/methanol/ammonium hydroxide (90:9:1) effectively separates the amine from di-alkylated impurities or residual cyanide intermediates. This method achieves ≥98% purity but suffers from 15–20% product loss due to adsorption [1] [4]. Ion-exchange chromatography (Dowex 50WX4 resin, eluted with 2M ammonia in methanol) offers superior selectivity for primary amines over tertiary amines, crucial for removing ring-alkylated contaminants.
Recrystallization remains viable for hydrochloride salts. Dissolving the crude amine in hot isopropanol followed by HCl gas saturation yields crystalline 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride (CAS 78449-85-1). Optimal solvent pairs include ethanol/diethyl ether (mp 248–250°C dec) or acetonitrile/water, providing 99.5% purity with ≤5% loss [6]. Hybrid approaches involving initial chromatography followed by salt recrystallization deliver pharma-grade material meeting stringent impurity thresholds (<0.1% residual solvents) [3].
Table 3: Purification Method Comparison
Method | Purity Achieved (%) | Recovery (%) | Key Advantage |
---|---|---|---|
Alumina Chromatography | 98.0 | 80–85 | Removes polar byproducts |
Cation-Exchange Chromatography | 99.0 | 75–78 | Separates primary/tertiary amines |
HCl Salt Recrystallization (IPA) | 99.5 | 92–95 | Scalability, crystal uniformity |
Freebase Recrystallization | 98.5 | 70 | Avoids salt formation |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: